5-((4-methoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-((4-methoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-methoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 4-methoxyaniline with 1,3-dimethyluracil, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents like chloroform and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction through the use of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-((4-methoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
5-((4-methoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-((4-methoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the inhibition of specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These effects are mediated through interactions with proteins such as ATF4 and NF-kB .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-methoxyphenyl)-1H-indoles
- 5-(4-methoxyphenyl)-1H-imidazoles
- 4-amino-3-(4-((2-fluoro-5-(trifluoromethyl)phenyl)amino-carbonylamino)phenyl)-2-(4-methoxyphenyl)furo[2,3-d]pyrimidine
Uniqueness
5-((4-methoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific structural features and the combination of pharmacological properties it exhibits. Unlike other similar compounds, it has shown a promising balance of neuroprotective and anti-inflammatory activities, making it a potential candidate for further drug development .
Properties
IUPAC Name |
5-(4-methoxyanilino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-19-14-13(15(21)20(2)16(19)22)12(8-9-17-14)18-10-4-6-11(23-3)7-5-10/h4-9H,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYISBQCQUWKTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NC3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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